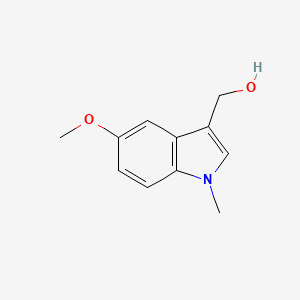

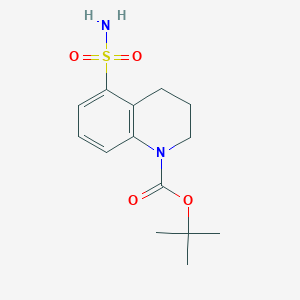

Tert-butyl 5-sulfamoyl-3,4-dihydro-2H-quinoline-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "Tert-butyl 5-sulfamoyl-3,4-dihydro-2H-quinoline-1-carboxylate" is not directly mentioned in the provided papers. However, the papers do discuss various tert-butyl substituted compounds and their chemical properties, which can provide insights into the tert-butyl group's influence on molecular structure and reactivity. For instance, tert-butyl groups are known to be bulky and can sterically hinder reactions or stabilize certain molecular frameworks .

Synthesis Analysis

The synthesis of tert-butyl substituted compounds often involves multistep reactions with tert-butyl groups either being introduced as protecting groups or as part of the initial reactants. For example, tert-butyl nitrite has been used as both an oxidant and a N1 synthon in a multicomponent reaction leading to the formation of fused quinolines and isoquinolines through sequential C-N bond formations . This illustrates the versatility of tert-butyl groups in synthetic chemistry.

Molecular Structure Analysis

The molecular structures of tert-butyl substituted compounds are characterized by the presence of bulky tert-butyl groups, which can influence the overall conformation and stability of the molecules. X-ray crystallography has been used to determine the molecular structures of various tert-butyl substituted compounds, revealing details such as dihedral angles and conformations . The presence of tert-butyl groups can also affect the electronic properties of the molecules, as seen in the case of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate, where DFT studies matched the crystal structure .

Chemical Reactions Analysis

Tert-butyl substituted compounds participate in a variety of chemical reactions. For instance, the reaction of 3,5-di-tert-butyl-1,2-benzoquinone with aromatic amines under oxidative conditions leads to the formation of pentaheterocyclic compounds with strong red luminescence . Similarly, reactions involving tert-butyl substituted quinones and amines can lead to the formation of new fused heterocyclic systems . These reactions highlight the reactivity of tert-butyl substituted compounds and their potential applications in the synthesis of complex molecular systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl substituted compounds are influenced by the presence of the tert-butyl group. For example, compounds with tert-butyl groups often exhibit increased steric hindrance, which can affect their reactivity and solubility. The electronic properties, such as luminescence and fluorescence, can also be significantly altered due to the tert-butyl substitution, as demonstrated by the strong red luminescence of pentaheterocyclic compounds . Additionally, the tert-butyl group can impact the hydrogen bonding patterns within crystals, as seen in the crystal structure analysis of tert-butyl substituted molecules .

Scientific Research Applications

Synthesis and Reactivity

Quinoline derivatives, including those related to the compound of interest, have been extensively studied for their synthesis and reactivity. For example, a study presented a metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates as eco-friendly ester sources, showcasing a method for preparing quinoxaline-3-carbonyl compounds. This research highlights the versatility of quinoline derivatives in synthesizing bioactive natural products and synthetic drugs under mild conditions (Xie et al., 2019). Another study explored the one-pot synthesis of 2-t-butyl-phenoxymethyl-3-quinolinic acids, demonstrating the potential of quinoline derivatives in creating complex molecules through intramolecular Friedel-Crafts acylation (Gao Wen-tao).

Photocatalytic Applications

Quinoline derivatives have also been investigated for their photocatalytic applications. A study on the synthesis and photochemistry of two quinoline analogs of the perimidinespirohexadienone family revealed insights into their photochromic properties, indicating the potential for such compounds in the development of new photoresponsive materials (Moerdyk et al., 2009).

Ligand Design for Catalysis

Research on quinoline derivatives extends into their use as ligands in catalysis. For instance, the synthesis of phosphonito,N and phosphito,N ligands based on quinolines and their application in rhodium(I), palladium(II), and platinum(II) complexes showcase the utility of quinoline-based ligands in transition metal catalysis (Franciò et al., 2002).

New Synthetic Methodologies

Quinoline derivatives are pivotal in developing new synthetic methodologies. A novel study utilized tert-butyl nitrite as a metal-free reagent for initiating sp3 C–H functionalization of glycine esters to synthesize quinoline-2-carboxylate esters, showcasing a metal-free approach to C–H bond activation (Liu et al., 2018).

properties

IUPAC Name |

tert-butyl 5-sulfamoyl-3,4-dihydro-2H-quinoline-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4S/c1-14(2,3)20-13(17)16-9-5-6-10-11(16)7-4-8-12(10)21(15,18)19/h4,7-8H,5-6,9H2,1-3H3,(H2,15,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGEKSOOQVIQVAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2=C1C=CC=C2S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2507715.png)

![[3-(3-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2507724.png)

![N-(2,6-diethylphenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2507725.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2507726.png)